AZD-7648

Descripción

CHEMBL4439259 is a Unknown drug.

DNA-PK inhibitor that enhances radiation, chemotherapy, and olaparib activity

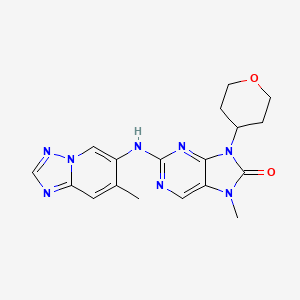

Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(oxan-4-yl)purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O2/c1-11-7-15-20-10-21-25(15)9-13(11)22-17-19-8-14-16(23-17)26(18(27)24(14)2)12-3-5-28-6-4-12/h7-10,12H,3-6H2,1-2H3,(H,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISVSTPEXYIKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230820-11-6 | |

| Record name | AZD-7648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230820116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-7648 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-7648 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97A09L5JCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD-7648: A Technical Guide to a Selective DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7648 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, AZD-7648 prevents the repair of DSBs, which can be induced by ionizing radiation or certain chemotherapies. This leads to increased cytotoxicity in tumor cells, making AZD-7648 a promising agent for enhancing the efficacy of cancer treatments.[1][3] Furthermore, AZD-7648 has shown potential as a monotherapy in tumors with high endogenous levels of DNA damage, such as those with defects in other DNA repair pathways like ATM deficiency.[1][4] This guide provides an in-depth overview of the preclinical and clinical data on AZD-7648, its mechanism of action, and the experimental protocols used to evaluate its activity.

Mechanism of Action

AZD-7648 selectively targets and binds to the catalytic subunit of DNA-PK, thereby inhibiting its kinase activity.[1] This inhibition disrupts the NHEJ pathway, which is essential for repairing DNA DSBs.[1][2] The accumulation of unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[5][6] Preclinical studies have demonstrated that AZD-7648 can potentiate the effects of DNA-damaging agents such as radiation and chemotherapy, as well as PARP inhibitors like olaparib.[7] The combination of AZD-7648 with olaparib has been shown to be particularly effective in cells with deficiencies in the ATM pathway, leading to increased genomic instability and cell death.[5][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DNA-PK signaling pathway and a general workflow for evaluating the efficacy of AZD-7648.

Caption: DNA-PK Signaling Pathway and Inhibition by AZD-7648.

Caption: General Experimental Workflow for AZD-7648 Evaluation.

Quantitative Data

The following tables summarize the key quantitative data for AZD-7648 from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (Biochemical) | 0.6 nM | Enzyme Assay | [8][9] |

| IC50 (Cellular, pDNA-PK) | 92 nM | A549 NSCLC cells | [4][7][8] |

| Selectivity | >100-fold vs 396 other kinases | Kinase panel screen | [8] |

| Selectivity vs PI3Kγ | IC50 = 1.37 µM | Biochemical Assay | [9] |

| Selectivity vs ATM | IC50 = 17.93 µM | Biochemical Assay | [9] |

| GI50 Range | 1.3 - 30 µM | Panel of 244 cancer cell lines | [4] |

Table 2: In Vitro Combination Effects

| Combination Agent | Effect | Cell Line | Details | Reference |

| Ionizing Radiation (IR) | Radiosensitization (DEF37 = 1.7 at 100 nM) | A549 cells | Colony survival assay | [10] |

| Ionizing Radiation (IR) | Radiosensitization (DEF37 = 2.5 at 100 nM) | H1299 cells | Colony survival assay | [10] |

| Ionizing Radiation (IR) | 4-fold increase in micronuclei, 3-fold induction of γH2AX | A549 cells | ≥1 µM AZD-7648 + 2Gy IR | [8][10] |

| Doxorubicin | Synergistic cell growth inhibition (Synergy scores 4-35) | Ovarian and TNBC cell lines | Loewe additivity model | [10] |

| Olaparib | >20% greater cell growth inhibition vs monotherapy | ATM-deficient cell lines | 10-12 day treatment | [7] |

| Olaparib | Enhanced G2/M arrest, increased micronuclei | FaDu ATM KO cells | 0.6-2 µM AZD-7648 + 1 µM olaparib | [7] |

Table 3: In Vivo Efficacy (Combination Therapy)

| Combination Agent | Animal Model | Dosing Regimen | Efficacy | Reference |

| Ionizing Radiation (IR) | H1299 NSCLC xenografts | AZD-7648 + 5x 2Gy IR | 84% tumor regression | [10] |

| Ionizing Radiation (IR) | A549 NSCLC xenografts | AZD-7648 + 5x 2Gy IR | 11% tumor regression | [10] |

| Pegylated Liposomal Doxorubicin (PLD) | BT474c breast cancer xenograft | 37.5 mg/kg AZD-7648 bid + 2.5 mg/kg PLD weekly | 63% tumor regression | [10] |

| Pegylated Liposomal Doxorubicin (PLD) | TNBC PDX model | 37.5 mg/kg AZD-7648 bid + 2.5 mg/kg PLD weekly | 33% tumor regression | [10] |

| Olaparib | FaDu ATM KO xenografts | 75 mg/kg AZD-7648 bid + 100 mg/kg olaparib qd | Complete regressions after 70 days | [7] |

| Olaparib | FaDu WT xenografts | 75 mg/kg AZD-7648 bid + 100 mg/kg olaparib qd | ~60% tumor growth inhibition | [7] |

| Olaparib | PDX models (breast, lung, ovarian, head & neck) | 75 mg/kg AZD-7648 bid + 100 mg/kg olaparib qd | 50-100% tumor growth inhibition in 13 models, regression in 5 models | [7] |

Table 4: Clinical Trial Data (Phase I/IIa, NCT03907969)

| Treatment Arm | Patient Population | Key Findings | Reference |

| AZD-7648 Monotherapy | 14 patients with advanced cancer | Doses from 5 mg QD to 160 mg BID. Most frequent adverse events were gastrointestinal disorders (64.3%). One dose-limiting toxicity (DLT) at 160 mg BID. No objective responses observed. | [11][12][13] |

| AZD-7648 + PLD | 16 patients with advanced cancer | Maximum dose was 40 mg QD AZD-7648 (days 1-7) + PLD every 28 days. High rates of gastrointestinal disorders (81.3%) and anemia (68.8%). Three DLTs. One partial response. Study terminated early due to toxicity. | [11][12][13] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

DNA-PK Kinase Activity Assay (Biochemical IC50)

This assay quantifies the ability of AZD-7648 to inhibit the enzymatic activity of purified DNA-PKcs.

-

Reaction Mixture: Prepare a reaction buffer containing ATP, a specific peptide substrate for DNA-PK, and purified DNA-PKcs enzyme.

-

Inhibitor Addition: Add varying concentrations of AZD-7648 to the reaction mixture. A DMSO control is used as a reference.

-

Initiation and Incubation: Initiate the kinase reaction by adding the substrate or ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: Stop the reaction using a suitable reagent (e.g., EDTA).

-

Detection: Quantify the phosphorylated substrate. This is often done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pDNA-PK (S2056) Inhibition Assay (Cellular IC50)

This assay measures the inhibition of DNA-PK autophosphorylation in a cellular context.

-

Cell Culture: Plate cells (e.g., A549) and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of AZD-7648 concentrations for a specified time (e.g., 1 hour).[8]

-

Induction of DNA Damage: Induce DNA double-strand breaks, typically by exposing the cells to ionizing radiation (e.g., 2 Gy).[8]

-

Lysis: Harvest and lyse the cells to extract proteins.

-

Quantification: Measure the levels of phosphorylated DNA-PK at serine 2056 (pS2056) and total DNA-PK using an immunoassay method like Western blotting or an ELISA-based assay.

-

Data Analysis: Normalize the pS2056 signal to the total DNA-PK signal. Calculate the percentage of inhibition relative to the irradiated control without the inhibitor. Determine the IC50 from the dose-response curve.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

-

Cell Seeding: Seed a low number of cells (e.g., 300-2400 cells) into culture plates.[3]

-

Treatment: Treat the cells with the desired concentration of AZD-7648 for a set duration (e.g., 24 hours).[3]

-

Combination Treatment: If applicable, expose the cells to a second agent, such as ionizing radiation.

-

Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Staining and Counting: Fix and stain the colonies with a dye like crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. The Dose Enhancement Factor (DEF) can be calculated to quantify radiosensitization.[10][14]

In Vivo Tumor Xenograft Study

This protocol outlines the evaluation of AZD-7648's anti-tumor efficacy in a mouse model.

-

Animal Model: Use immunocompromised mice (e.g., SCID or nude mice) for xenograft or patient-derived xenograft (PDX) models.[8]

-

Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 200-300 mm³), randomize the mice into different treatment groups.

-

Dosing: Administer AZD-7648, typically via oral gavage (p.o.), at specified doses and schedules (e.g., 75 mg/kg twice daily).[7][8] Combination agents (e.g., olaparib, PLD, or radiation) are administered according to their respective protocols.

-

Monitoring: Measure tumor volumes periodically (e.g., twice weekly) using calipers. Monitor the body weight and overall health of the animals.

-

Pharmacodynamic Analysis: At the end of the study or at specific time points, collect tumor and plasma samples to analyze biomarkers of target engagement (e.g., pDNA-PK, γH2AX) and drug concentration.[4][15]

-

Data Analysis: Plot mean tumor volume over time for each group. Statistical analyses are performed to compare the efficacy between treatment groups.

Conclusion

AZD-7648 is a potent and selective DNA-PK inhibitor with a well-defined mechanism of action. Preclinical data strongly support its role as a sensitizer for radiation and chemotherapy, as well as in combination with PARP inhibitors, particularly in tumors with underlying DNA repair deficiencies. While early clinical data in combination with PLD showed toxicity concerns, the rationale for its use in combination with other DNA-damaging agents and as a monotherapy in specific patient populations remains compelling.[11][13][16] Further clinical investigation is warranted to determine the optimal therapeutic window and patient selection strategies for this promising agent.

References

- 1. Facebook [cancer.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

The Role of AZD-7648 in Non-Homologous End Joining: A Technical Guide

Introduction

Non-homologous end joining (NHEJ) is the primary and most rapid cellular pathway for the repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1] The NHEJ pathway is active throughout the cell cycle and is crucial for maintaining genomic stability.[1] A key enzymatic component of this pathway is the DNA-dependent protein kinase (DNA-PK), a nuclear serine/threonine protein kinase.[2] DNA-PK is composed of a catalytic subunit (DNA-PKcs) and a Ku70/80 heterodimer that recognizes and binds to the broken DNA ends.[1][2] Given its central role, DNA-PK represents a critical target for therapeutic intervention, particularly in oncology, where inhibiting DNA repair can sensitize cancer cells to radiation and chemotherapy.[1][3]

AZD-7648 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the DNA-PK catalytic subunit.[3][4] By binding to and inhibiting DNA-PKcs, AZD-7648 effectively blocks the NHEJ pathway, preventing the repair of DSBs.[3] This mechanism not only enhances the efficacy of DNA-damaging agents but also shows promise as a monotherapy in tumors with high endogenous DNA damage and as a tool to improve the precision of gene-editing technologies.[3][5] This guide provides a detailed technical overview of AZD-7648, its mechanism of action, quantitative data on its activity, and the experimental protocols used to characterize its role in NHEJ.

Mechanism of Action

AZD-7648 functions by selectively targeting the catalytic subunit of DNA-PK (DNA-PKcs). In the canonical NHEJ pathway, the Ku70/80 heterodimer first detects and binds to a DSB. This complex then recruits DNA-PKcs, which upon activation, phosphorylates itself and other downstream targets to facilitate the processing and ligation of the broken DNA ends.[1] AZD-7648, as an ATP-competitive inhibitor, prevents this kinase activity. The inhibition of DNA-PKcs stalls the NHEJ pathway, leading to an accumulation of unrepaired DSBs. This accumulation triggers downstream cellular responses, including cell cycle arrest, apoptosis, and increased genomic instability.[2][6] Furthermore, by blocking the error-prone NHEJ pathway, AZD-7648 can shift the balance of DNA repair towards the more precise homology-directed repair (HDR) pathway, a feature that is being leveraged to enhance the efficiency of CRISPR-Cas9 gene editing.[5][7][8]

References

- 1. Druggable binding sites in the multicomponent assemblies that characterise DNA double-strand-break repair through non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment | Explore Technologies [techfinder.stanford.edu]

- 6. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AZD7648 (DNA-PKcs inhibitor): a two-edged sword for editing genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BE AWARE: GENOME EDITING WITH DNA-PKCS INHIBITOR AZD7648 INDUCES SIGNIFICANT GENOMIC ALTERATIONS – PUBLISHED IN NATURE BIOTECHNOLOGY | Corn Lab [cornlab.com]

AZD-7648: A Deep Dive into its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7648 is a potent and highly selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. By disrupting this key DNA damage repair mechanism, AZD-7648 enhances the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapies. Emerging research has illuminated that the impact of AZD-7648 extends beyond direct tumor cell sensitization, significantly remodeling the tumor microenvironment (TME) to foster a more robust anti-tumor immune response. This technical guide provides an in-depth analysis of the current understanding of AZD-7648's effects on the TME, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: DNA-PK Inhibition

AZD-7648 functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). In the event of a DNA double-strand break, DNA-PK is recruited to the damage site, where it initiates the NHEJ repair cascade. By binding to DNA-PKcs, AZD-7648 prevents its kinase activity, thereby blocking the repair of these lesions. This leads to an accumulation of DNA damage within tumor cells, ultimately triggering cell cycle arrest and apoptosis. This direct cytotoxic enhancement is a primary contributor to its anti-cancer activity.

Remodeling the Tumor Microenvironment

The synergy between AZD-7648 and radiotherapy has been shown to be dependent on a functional adaptive immune system, indicating a significant interplay with the TME. In preclinical immunocompetent mouse models, the combination therapy leads to durable tumor control, an effect that is abrogated in T-cell deficient mice.[1]

Key Immunomodulatory Effects:

-

CD8+ T-Cell Dependence: The anti-tumor efficacy of AZD-7648 in combination with radiotherapy is critically dependent on the presence of CD8+ T-cells.[1][2] This suggests that the treatment regimen promotes the infiltration and/or activation of cytotoxic T lymphocytes within the tumor.

-

Modulation of Immune Checkpoints: Treatment with AZD-7648 and radiotherapy leads to a reduction in the expression of the immune checkpoint receptor PD-1 on T-cells within the TME.[1][2] This reduction in an inhibitory signal can enhance the cytotoxic potential of tumor-infiltrating T-cells.

-

Activation of Natural Killer (NK) Cells: An increase in the expression of Granzyme B in NK cells has been observed following combination therapy, indicating an enhanced cytotoxic phenotype of these innate immune cells.[1][2]

-

Induction of Type I Interferon (IFN) Signaling: The combination of AZD-7648 and radiotherapy elevates type I IFN signaling within the tumor.[1][2] Type I IFNs play a crucial role in linking the innate and adaptive immune systems and are essential for the generation of a potent anti-tumor T-cell response.

-

Generation of Immunological Memory: Preclinical studies have demonstrated that a successful response to the combination therapy can generate tumor antigen-specific immunological memory, which is capable of preventing tumor regrowth upon rechallenge.[1][2]

-

Impact on Hypoxia: In radioresistant tumors, the combination of AZD-7648 with radiation has been shown to reduce the expression of hypoxia-inducible factor-1α (HIF-1α).[3] By mitigating hypoxia, AZD-7648 may further contribute to a more favorable TME for immune cell function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of AZD-7648 on the tumor microenvironment when combined with radiotherapy (RT).

Table 1: Changes in Immune Cell Populations and Activation Markers

| Parameter | Treatment Group | Change Observed | Reference |

| CD8+ T-Cell Dependence | AZD-7648 + RT | Antitumor efficacy dependent on CD8+ T-cells | [1][2] |

| T-Cell PD-1 Expression | AZD-7648 + RT | Reduction in PD-1 expression | [1][2] |

| NK-Cell Granzyme B | AZD-7648 + RT | Increased expression | [1][2] |

Table 2: Modulation of Key Signaling Pathways

| Pathway | Treatment Group | Change Observed | Reference |

| Type I IFN Signaling | AZD-7648 + RT | Elevated signaling | [1][2] |

| HIF-1α Expression | AZD-7648 + RT | Reduced expression in radioresistant tumors | [3] |

Experimental Protocols

In Vivo Murine Tumor Models

1. Cell Line and Animal Models:

-

Syngeneic mouse models are utilized to ensure a fully immunocompetent system. Commonly used models include MC38 colorectal adenocarcinoma, CT26 colon carcinoma, and B16-F10 melanoma.[1][2]

-

Female C57BL/6 or BALB/c mice, aged 6-8 weeks, are typically used.

2. Tumor Implantation:

-

Tumor cells (e.g., 5 x 10^5 MC38 cells) are subcutaneously injected into the flank of the mice.

-

Tumor growth is monitored regularly using caliper measurements, and tumor volume is calculated using the formula: (length x width^2) / 2.

3. Treatment Regimen:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.

-

AZD-7648 is typically formulated in 0.5% hydroxypropyl methylcellulose and 0.1% Tween-80 and administered orally (p.o.) at a dose of, for example, 75 mg/kg.[1]

-

Radiotherapy is delivered as localized irradiation to the tumor, often in fractionated doses (e.g., 2 Gy per day for 5 days).[1]

-

AZD-7648 is administered 1-2 hours prior to each radiation dose to ensure peak drug concentration during irradiation.[1]

Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes

1. Tumor Dissociation:

-

Excised tumors are mechanically minced and then enzymatically digested using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.

-

The cell suspension is passed through a 70 µm cell strainer to remove any remaining clumps.

2. Red Blood Cell Lysis:

-

Red blood cells are lysed using a suitable lysis buffer (e.g., ACK lysis buffer).

3. Staining:

-

Cells are stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells from the analysis.

-

Fc receptors are blocked to prevent non-specific antibody binding.

-

Cells are then stained with a cocktail of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations. A typical panel might include antibodies against CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80, and PD-1.

-

For intracellular staining (e.g., Granzyme B, FoxP3), cells are fixed and permeabilized after surface staining, followed by incubation with antibodies against the intracellular targets.

4. Data Acquisition and Analysis:

-

Stained cells are acquired on a multi-color flow cytometer (e.g., BD LSRFortessa).

-

Data is analyzed using flow cytometry analysis software (e.g., FlowJo) to quantify the different immune cell populations as a percentage of total live cells or as a percentage of a parent population (e.g., % of CD8+ T-cells expressing PD-1).

Gene Expression Analysis

1. RNA Extraction:

-

RNA is extracted from snap-frozen tumor samples using a commercially available kit (e.g., RNeasy Kit, Qiagen).

2. cDNA Synthesis:

-

Extracted RNA is reverse transcribed into cDNA using a reverse transcription kit.

3. Quantitative PCR (qPCR):

-

qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan) to quantify the expression of target genes.

-

Gene expression levels are typically normalized to one or more housekeeping genes (e.g., GAPDH, β-actin).

-

Relative gene expression is calculated using the ΔΔCt method.

Conclusion

AZD-7648, in addition to its direct tumor cell-sensitizing effects, demonstrates a profound ability to modulate the tumor microenvironment, transforming it into a more immune-supportive landscape. The induction of a CD8+ T-cell-dependent anti-tumor response, coupled with the downregulation of immune checkpoints and the activation of innate immune cells, underscores the immunogenic potential of combining DNA-PK inhibition with DNA-damaging therapies. These findings provide a strong rationale for the continued clinical investigation of AZD-7648, not only for its primary mechanism of action but also for its potential to synergize with immunotherapies. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying these immunomodulatory effects and to identify biomarkers that can predict which patients are most likely to benefit from this therapeutic approach.

References

Preclinical studies of AZD-7648 in oncology

An In-depth Technical Guide to the Preclinical Oncology Studies of AZD-7648

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7648 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical component of the cellular DNA Damage Response (DDR), playing a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[3][4] In oncology, the ability of cancer cells to efficiently repair DNA damage is a major driver of resistance to treatments like radiotherapy and certain chemotherapies.[2]

By inhibiting DNA-PK, AZD-7648 prevents the repair of DSBs, leading to increased cytotoxicity of DNA-damaging agents.[2] Furthermore, it can induce synthetic lethality as a monotherapy in tumors with existing defects in other DNA repair pathways, such as ATM deficiency.[3][5] Preclinical research has demonstrated that AZD-7648 can enhance the efficacy of radiotherapy, chemotherapy, and PARP inhibitors, providing a strong rationale for its clinical investigation in various cancer types.[4][5][6] This guide provides a comprehensive overview of the key preclinical findings for AZD-7648, detailing its mechanism of action, anti-tumor activity, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)

AZD-7648 selectively targets and binds to the catalytic subunit of DNA-PK, preventing the phosphorylation of downstream targets and effectively blocking the NHEJ pathway for repairing DNA DSBs.[2] This disruption of a critical DNA repair process is the foundation of its anti-cancer strategy, either by potentiating other DNA-damaging agents or by exploiting existing vulnerabilities in cancer cells.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of AZD-7648

| Assay Type | Target | Cell Line | IC50 Value | Selectivity | Reference |

| Biochemical Assay | DNA-PK | - | 0.6 nM | >100x vs. 396 other kinases | [1] |

| Cellular Assay | pDNA-PKcs (S2056) | A549 | 91 nM | >90x vs. ATM, ATR, mTOR, PI3Kα/β/δ; >10x vs. PI3Kγ | [3][7] |

Table 2: Monotherapy and Combination Efficacy In Vitro

| Study Type | Cell Lines | Key Findings | Reference |

| Monotherapy | Panel of 244 cancer cell lines | Broad growth inhibitory activity (GI50: 1.3 - 30 µM). | [3] |

| FaDu (Head & Neck), A549 (NSCLC) ATM-KO vs WT | 10-13-fold greater growth inhibitory effect in ATM-KO cells. | [3] | |

| LAMA-84 (CML), HEL (AML), KG-1 (AML) | Most sensitive to AZD-7648 among myeloid leukemia cell lines. | [8] | |

| Radiosensitization | A549, H1299 (NSCLC) | Concentration-dependent reduction in colony survival (DEF37 at 100 nM = 1.7 and 2.5, respectively). | [9] |

| Chemosensitization | Ovarian and TNBC cell lines | Synergistic activity with doxorubicin (Synergy scores: 4 - 35). | [9] |

Table 3: In Vivo Anti-Tumor Efficacy in Combination Models

| Combination | Cancer Model | Dosing Regimen | Result | Reference |

| Radiotherapy | H1299 NSCLC Xenograft | AZD-7648 + 5x 2Gy IR | 84% tumor regression. | [9] |

| A549 NSCLC Xenograft | AZD-7648 + 5x 2Gy IR | 11% tumor regression. | [9] | |

| MC38 Syngeneic Model | 75 mg/kg AZD-7648 + 5x 2Gy RT | 75-100% of mice achieved complete tumor regression. | [10] | |

| Chemotherapy | BT474c Breast Cancer Xenograft | 37.5 mg/kg AZD-7648 + 2.5 mg/kg Liposomal Doxorubicin | 63% tumor regression. | [9] |

| TNBC PDX Model | 37.5 mg/kg AZD-7648 + 2.5 mg/kg Liposomal Doxorubicin | 33% tumor regression. | [9] | |

| PARP Inhibitor | ATM-deficient Xenografts/PDX | AZD-7648 + Olaparib | Sustained tumor regression. | [4][6] |

Table 4: In Vivo Pharmacodynamic (PD) Biomarker Modulation

| Model | Treatment | Biomarker | Modulation | Timepoint | Reference |

| FaDu ATM-KO Xenograft | 75 mg/kg AZD-7648 | pDNA-PK (S2056) | 98% inhibition | 2 hours post-dose | [3] |

| pRPA32 (S4/8) | 95% inhibition | 2 hours post-dose | [3] | ||

| Nuclear γH2AX | 71% inhibition | 2 hours post-dose | [3] | ||

| MC38 Tumors | AZD-7648 + RT | p-H2AX (Ser139) | Significant reduction vs. RT alone | 1 hour post-RT | [10] |

| p-Chk1 (Ser345) | Significant reduction vs. RT alone | 1 hour post-RT | [10] |

Preclinical Study Designs and Experimental Protocols

In Vitro Assays

-

Cell Viability and Growth Inhibition:

-

Protocol: Cancer cell lines were seeded in multi-well plates and treated with a range of AZD-7648 concentrations, alone or in combination with another agent (e.g., doxorubicin), for 5-7 days. Cell viability was assessed using assays like the Live/Dead assay or by measuring ATP content (CellTiter-Glo). GI50 values (concentration for 50% growth inhibition) were calculated.[11] For synergy analysis, models such as the Loewe additivity model were applied to the dose-response matrix.[9]

-

-

Colony Formation Assay (Radiosensitization):

-

Protocol: Cells (e.g., A549, H1299) were seeded at low density, treated with AZD-7648 for a set period (e.g., 24 hours), and then subjected to ionizing radiation (IR). After incubation for approximately 10-14 days to allow colony growth, plates were stained with crystal violet, and colonies were counted. The Dose Enhancement Factor (DEF) was calculated to quantify the radiosensitizing effect.[9][12]

-

-

Western Blotting (Pharmacodynamic Markers):

-

Protocol: Cells were treated with AZD-7648 ± an agent like IR or doxorubicin. Cell lysates were prepared at specific time points (e.g., 30 minutes post-IR). Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., phospho-DNA-PK, γH2AX, phospho-RPA) and loading controls (e.g., β-actin).[10][11]

-

-

Immunofluorescence (DNA Damage Foci):

-

Protocol: Cells grown on coverslips were treated with AZD-7648 ± IR. After treatment, cells were fixed, permeabilized, and stained with antibodies for DNA damage markers like γH2AX and 53BP1. Nuclei were counterstained with DAPI. Images were acquired via high-content microscopy, and the number and intensity of foci per nucleus were quantified.[9]

-

In Vivo Xenograft and Syngeneic Models

-

Animal Models: Studies utilized immunodeficient mice (e.g., nude) for human cancer cell line xenografts and patient-derived xenografts (PDX), as well as fully immunocompetent mice (e.g., C57BL/6, Balb/c) for syngeneic models (e.g., MC38, CT26) to study immune effects.[9][10]

-

Tumor Implantation: Tumor cells were implanted subcutaneously into the flank of the mice. Treatments began when tumors reached a specified volume (e.g., 0.1 - 0.2 cm³).[10]

-

Dosing and Administration:

-

AZD-7648 Formulation: Resuspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) + 0.1% Tween-80.[10][13]

-

Administration: Administered orally (p.o.) typically once or twice daily. For combination studies, AZD-7648 was often given 1-2 hours before radiotherapy or the combination agent.[10][13]

-

Example Regimens:

-

Monotherapy: 75-100 mg/kg, twice daily (bid).[3]

-

Combination with RT: 75 mg/kg AZD-7648 daily, 1-2 hours before 2Gy of tumor-targeted RT for 5 consecutive days.[10]

-

Combination with Doxorubicin: 37.5 mg/kg AZD-7648 bid (5 days on/2 off) with 2.5 mg/kg liposomal doxorubicin administered intravenously once a week.[9][13]

-

-

-

Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): Tumor volume was measured regularly with calipers. TGI or regression percentages were calculated relative to vehicle control groups.[9]

-

Survival: Kaplan-Meier survival curves were generated, with survival endpoints defined as tumors reaching a maximum size (e.g., 1 cm³).[10]

-

-

Pharmacodynamic Assessment:

Key Combination Strategies and Findings

Synthetic Lethality with ATM Deficiency and PARP Inhibition

A key concept in DDR inhibitor therapy is synthetic lethality, where the inhibition of one repair pathway is selectively lethal to cells that have a defect in a second pathway. AZD-7648 demonstrates a powerful synthetic lethal interaction with the loss of ATM, a protein kinase that signals the presence of DSBs. In ATM-deficient cells, AZD-7648 monotherapy leads to a significant increase in chromosomal breaks and cell death.[3]

This effect is further amplified when combined with a PARP inhibitor like olaparib. PARP inhibitors trap PARP on DNA at sites of single-strand breaks (SSBs), which can collapse replication forks and create DSBs. In ATM-deficient cells, these DSBs cannot be efficiently repaired by homologous recombination (HR). The subsequent inhibition of the NHEJ backup pathway by AZD-7648 creates a catastrophic level of genomic instability, leading to robust and sustained tumor regressions.[4][6][14]

Radiosensitization and Immuno-Modulation

The combination of AZD-7648 with radiotherapy (RT) is a highly effective strategy. Beyond directly preventing the repair of RT-induced DSBs, this combination has been shown to trigger an immunogenic form of cell death.[10] The accumulation of cytosolic DNA fragments from unrepaired breaks activates the cGAS-STING pathway, leading to the production of type I interferons (IFNs).[10] This, in turn, promotes the recruitment and activation of CD8+ cytotoxic T cells, which are critical for anti-tumor immunity.[10][15][16]

This immune-mediated mechanism contributes to durable, long-lasting tumor control and can induce complete regressions, even in moderately sensitive tumor models.[10] The efficacy is dependent on CD8+ T cells and type I IFN signaling, highlighting a dual mechanism of direct radiosensitization and immune system activation.[10][15]

Conclusion

The preclinical data for AZD-7648 provide a robust foundation for its development as a targeted oncology agent. As a potent and selective DNA-PK inhibitor, it has demonstrated significant anti-tumor activity both as a monotherapy in genetically defined contexts (ATM deficiency) and as a powerful sensitizer for standard-of-care treatments like radiotherapy and chemotherapy. The combination of AZD-7648 with PARP inhibitors represents a promising synthetic lethal strategy. Furthermore, the discovery of its ability to induce a durable, immune-mediated anti-tumor response when combined with radiotherapy opens a compelling new avenue for its therapeutic application. These comprehensive preclinical studies have been instrumental in guiding the ongoing clinical trials aimed at translating these findings into improved outcomes for cancer patients.[5][11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Defining preclinical efficacy with the DNAPK inhibitor AZD7648 in combination with olaparib: a minimal systems pharmacokinetic-pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Pharmacokinetics of AZD-7648

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of AZD-7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information is compiled from preclinical studies and available clinical trial data to support ongoing research and development efforts.

Core Pharmacokinetic Properties

AZD-7648 is an orally bioavailable ATP-competitive inhibitor of the catalytic subunit of DNA-PK.[1] Preclinical studies have demonstrated that it possesses good crystalline solubility, permeability, and metabolic stability, which contribute to its predictable pharmacokinetic profile in preclinical species.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies in murine models have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of AZD-7648.

Mouse Studies: In mice, AZD-7648 exhibits rapid absorption and dose-proportional pharmacokinetics.[3] A population-based compartmental model has been developed to accurately describe its pharmacokinetic profile in this species.[3] This model was developed using full pharmacokinetic profiles with multiple longitudinal samples per mouse and validated against terminal sample data.[3] The studies investigated potential influences such as strain-dependence and time non-linearity on the pharmacokinetics of AZD-7648.[3]

While specific quantitative data from these mouse studies are not publicly available, visual representations from pharmacokinetic modeling of a single 100 mg/kg dose in SCID mice have been presented.

Rat Studies: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of AZD-7648 in rat plasma, demonstrating its successful application in a pharmacokinetic study following 1 mg/kg oral and intravenous administrations.[4]

Table 1: Preclinical Pharmacokinetic Parameters of AZD-7648

| Species | Dose and Route of Administration | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Oral Bioavailability (F) | Reference |

| Rat | 1 mg/kg Intravenous | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | N/A | [4] |

| Rat | 1 mg/kg Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | N/A | N/A | Data not publicly available | [4] |

| Mouse | Various oral doses | Dose-proportional | Rapid Absorption | Dose-proportional | Data not publicly available | Data not publicly available | Data not publicly available | Good | [2][3] |

Note: Specific quantitative values for Cmax, Tmax, AUC, Half-life, Clearance, Volume of Distribution, and Oral Bioavailability are not yet fully available in the public domain.

Clinical Pharmacokinetics

A Phase I/IIa, open-label, multi-center clinical trial (NCT03907649) was initiated to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of AZD-7648 as a monotherapy and in combination with other anti-cancer agents in patients with advanced malignancies.[5] The monotherapy dose-escalation part of the study administered AZD-7648 at doses ranging from 5 mg to 160 mg twice daily.[6]

The combination therapy arm with pegylated liposomal doxorubicin (PLD) showed greater than expected toxicity, which led to the early termination of the study.[6] Due to the early termination, comprehensive human pharmacokinetic data has not been widely published. Blood samples for pharmacokinetic analysis were collected after a single dose and at a steady state.[4]

Table 2: Clinical Pharmacokinetic Study Design (NCT03907649)

| Study Phase | Population | Dosing Regimen (Monotherapy) | Pharmacokinetic Sampling | Status |

| Phase I/IIa | Patients with advanced solid tumors | 5 mg to 160 mg BID | Single dose and steady state | Terminated |

Note: Specific quantitative pharmacokinetic parameters from this study are not publicly available.

Experimental Protocols

Bioanalytical Method for Quantification of AZD-7648 in Rat Plasma

A sensitive and selective LC-MS/MS method for the determination of AZD-7648 in rat plasma has been developed and validated.[4]

Sample Preparation:

-

Method: Acetonitrile-mediated protein precipitation.[4]

-

Procedure: To an aliquot of rat plasma, acetonitrile is added to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for analysis.

Chromatographic Conditions:

-

Instrumentation: Waters Acquity UPLC system.[4]

-

Column: Waters Acquity UPLC BEH C18.[4]

-

Mobile Phase: A gradient of 0.1% aqueous formic acid and acetonitrile.[4]

Mass Spectrometric Detection:

-

Instrumentation: Thermo Vantage TSQ mass spectrometer.[4]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor-to-Product Ion Transitions:

Method Validation Parameters:

-

Linearity: 0.5 - 1,000 ng/mL (Correlation coefficient > 0.999).[4]

-

Precision (CV%): < 8.09%.[4]

-

Accuracy (Relative Error): -10.00% to 9.08%.[4]

-

Mean Recovery: > 94.49%.[4]

-

Stability: AZD-7648 was found to be stable in rat plasma under certain storage conditions.[4]

Visualizations

Signaling Pathway of AZD-7648

AZD-7648 is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1]

Caption: Mechanism of action of AZD-7648 in the DNA double-strand break repair pathway.

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of AZD-7648.

Caption: A generalized workflow for conducting preclinical pharmacokinetic studies of AZD-7648.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of an LC-MS/MS method for the determination of AZD7648 in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pmda.go.jp [pmda.go.jp]

AZD-7648: A Technical Overview of its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7648 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a critical serine/threonine protein kinase in the DNA Damage Response (DDR) network, playing an essential role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[2] Many cancers exhibit a heightened reliance on specific DDR pathways for survival, making DNA-PK a compelling therapeutic target. By inhibiting the catalytic subunit of DNA-PK, AZD-7648 prevents the repair of DSBs, leading to overwhelming genomic instability and the subsequent induction of apoptosis in cancer cells.[1] This document provides a technical guide on the core mechanisms of AZD-7648, summarizing key quantitative data and experimental methodologies related to its role in promoting cancer cell death.

Core Mechanism of Action

AZD-7648's primary mechanism involves the direct inhibition of DNA-PK's catalytic activity. In the presence of DNA damage, such as that induced by chemotherapy or radiotherapy, DNA-PK is activated to orchestrate the NHEJ repair process. AZD-7648 blocks this function, causing an accumulation of unrepaired DSBs.[1][3] This sustained DNA damage signal triggers downstream pathways that arrest the cell cycle, typically at the G2/M phase, and ultimately activate the intrinsic pathway of apoptosis.[4][5] This mechanism not only potentiates the effects of DNA-damaging agents but can also be effective as a monotherapy in tumors with high endogenous levels of DNA damage.[1]

References

- 1. Facebook [cancer.gov]

- 2. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. e-century.us [e-century.us]

Methodological & Application

Application Notes and Protocols for AZD-7648 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7648 is a potent and highly selective, orally bioavailable inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for the repair of DNA double-strand breaks (DSBs).[3][4][5] By inhibiting DNA-PK, AZD-7648 prevents the repair of DSBs, thereby sensitizing cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies.[2][3][4] Preclinical studies have demonstrated that AZD-7648 can enhance the efficacy of radiotherapy and PARP inhibitors like olaparib in various tumor models.[3][4] These application notes provide detailed protocols for utilizing AZD-7648 in in vivo research settings, along with relevant signaling pathway information and a summary of key quantitative data from preclinical studies.

Signaling Pathway of DNA-PK and Inhibition by AZD-7648

DNA-PK plays a central role in the NHEJ pathway for repairing DNA double-strand breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits the DNA-PK catalytic subunit (DNA-PKcs).[5] The recruitment of DNA-PKcs leads to its activation, which in turn phosphorylates various downstream targets to facilitate the processing and ligation of the DNA ends.[5] AZD-7648 acts as an ATP-competitive inhibitor of DNA-PKcs, effectively blocking this signaling cascade and preventing the completion of NHEJ.[2]

Experimental Protocols

In Vivo Xenograft/PDX Efficacy Study of AZD-7648 in Combination with Radiotherapy

This protocol outlines a general procedure for evaluating the efficacy of AZD-7648 as a radiosensitizer in mouse xenograft or patient-derived xenograft (PDX) models.

1. Animal Models and Tumor Implantation:

-

Animal Strain: Athymic nude mice or other appropriate immunocompromised strains.

-

Tumor Models: A549 (non-small cell lung cancer), NCI-H1299, or relevant PDX models are commonly used.[4]

-

Implantation: Subcutaneously implant tumor cells or PDX fragments into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

2. Drug Formulation and Administration:

-

AZD-7648 Formulation: Formulate AZD-7648 in a vehicle such as 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.1% v/v Tween80.[6]

-

AZD-7648 Dosing: Administer AZD-7648 orally (p.o.) at doses ranging from 37.5 mg/kg to 100 mg/kg.[1][6] A common schedule is twice daily (BID) for 5 consecutive days, followed by 2 days off (5/2 schedule).[6]

-

Radiotherapy: Administer ionizing radiation (IR) locally to the tumor. A typical dose is 2 Gy.[4][7] AZD-7648 is often administered 1-2 hours prior to irradiation to ensure peak drug concentration at the time of radiation.[6][7]

3. Experimental Groups:

-

Vehicle Control

-

AZD-7648 alone

-

Radiotherapy alone

-

AZD-7648 in combination with Radiotherapy

4. Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): Measure tumor volume at regular intervals.

-

Tumor Regression: Monitor for sustained tumor regression.[4]

-

Survival Analysis: Monitor animal survival as a primary endpoint.

5. Pharmacodynamic Analysis:

-

Collect tumor samples at specified time points after treatment.

-

Analyze for biomarkers of DNA-PK inhibition, such as decreased phosphorylation of DNA-PKcs (S2056) and RPA32 (S4/S8), and increased levels of γH2AX.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo studies of AZD-7648.

Table 1: In Vivo Efficacy of AZD-7648 in Combination with Radiotherapy

| Tumor Model | Treatment Group | Dose | Outcome | Reference |

| MC38 | AZD-7648 + RT | 75 mg/kg AZD-7648 + 2Gy x 5 RT | 75% (9/12 mice) showed complete tumor regression | [7] |

| CT26 | AZD-7648 + RT | 75 mg/kg AZD-7648 + 2Gy x 5 RT | 42% (5/12 mice) showed complete tumor regression | [7] |

| B16-F10 | AZD-7648 + RT | 75 mg/kg AZD-7648 + 2Gy x 5 RT | Significantly prolonged tumor control | [7] |

Table 2: In Vivo Pharmacodynamic Effects of AZD-7648

| Tumor Model | AZD-7648 Dose | Biomarker | Inhibition | Time Point | Reference |

| FaDu ATM KO Xenografts | 75mg/kg | pDNA-PK (S2056) | 98% | 2 hours post-dose | [8] |

| FaDu ATM KO Xenografts | 75mg/kg | pRPA32 (S4/8) | 95% | 2 hours post-dose | [8] |

| FaDu ATM KO Xenografts | 75mg/kg | γH2AX | 71% | 2 hours post-dose | [8] |

Table 3: In Vivo Efficacy of AZD-7648 in Combination with Olaparib

| Study Type | Combination | Required Plasma Concentrations for Tumor Stasis | Reference |

| Preclinical PK-PD Model | AZD-7648 + Olaparib | 20.2 µM AZD-7648 and 19.9 µM Olaparib | [9] |

| Preclinical PK-PD Model | Olaparib Monotherapy | 64.9 µM Olaparib | [9] |

Conclusion

AZD-7648 is a promising DNA-PK inhibitor with demonstrated efficacy in preclinical in vivo models, particularly in combination with DNA-damaging agents like radiotherapy. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of AZD-7648. Careful consideration of animal models, dosing schedules, and relevant pharmacodynamic endpoints is crucial for successful investigation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Defining preclinical efficacy with the DNAPK inhibitor AZD7648 in combination with olaparib: a minimal systems pharmacokinetic-pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Optimal In Vivo Dosing of AZD-7648 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7648 is a potent and highly selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3] By inhibiting this critical repair mechanism, AZD-7648 can sensitize cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies, including PARP inhibitors like olaparib.[1][3] These application notes provide a summary of effective in vivo dosing strategies for AZD-7648 in mouse models, based on preclinical studies. The protocols and data presented herein are intended to serve as a guide for designing and executing in vivo experiments to evaluate the efficacy of AZD-7648 in combination therapies.

Signaling Pathway of AZD-7648

AZD-7648 targets the DNA-PKcs, a critical component of the NHEJ pathway. This pathway is activated in response to DNA double-strand breaks. Inhibition of DNA-PKcs by AZD-7648 prevents the repair of these breaks, leading to genomic instability and ultimately cell death, particularly in cancer cells with existing DNA damage response defects or in combination with DNA-damaging treatments.[1][3]

Caption: AZD-7648 inhibits DNA-PKcs, blocking DNA repair.

Quantitative Data Summary

The following tables summarize the in vivo dosing, scheduling, and efficacy of AZD-7648 in various mouse models as reported in preclinical studies.

Table 1: AZD-7648 in Combination with Radiotherapy

| Mouse Model | Tumor Type | AZD-7648 Dose & Schedule | Combination Agent & Schedule | Outcome | Reference |

| Nude Mice | A549 (NSCLC) Xenograft | 50 mg/kg or 100 mg/kg, oral, daily | 2 Gy Irradiation (IR) | Dose-dependent tumor regression.[4] | [1][4] |

| Nude Mice | NCI-H1299 (NSCLC) Xenograft | 50 mg/kg or 100 mg/kg, oral, daily | 2 Gy IR, 5 daily doses | Induced tumor regression.[1] | [1] |

| C57BL/6 Mice | MC38 Syngeneic | 75 mg/kg, oral, daily for 5 days | 2 Gy IR, 5 daily doses | Induced complete tumor regressions in a significant portion of mice.[5][6] | [5][6] |

| Balb/c Mice | CT26 Syngeneic | 75 mg/kg, oral, daily for 5 days | 2 Gy IR, 5 daily doses | Led to durable immune-mediated tumor control.[5] | [5] |

| Xenograft Mice | Hep3B (Hepatocellular Carcinoma) | 50 mg/kg, oral, once daily | Ionizing Radiation (IR) | Enhanced IR-induced tumor growth inhibition in both radiosensitive and radioresistant tumors.[7] | [7] |

Table 2: AZD-7648 in Combination with Chemotherapy

| Mouse Model | Tumor Type | AZD-7648 Dose & Schedule | Combination Agent & Schedule | Outcome | Reference |

| SCID Mice | FaDu ATM KO Xenograft | 75 mg/kg, oral, twice daily (BID) | Olaparib (50 mg/kg, QD) | Significant tumor growth inhibition.[8] | [8] |

| SCID Mice | FaDu ATM KO Xenograft | 100 mg/kg, oral, once daily (QD) | Olaparib (50 mg/kg, QD) | Significant tumor growth inhibition.[8] | [8] |

| Athymic Nude Mice | OC-PDX (HOC84, HOC18) | 37.5 mg/kg, oral, BID, 5 days on/2 off | Pegylated Liposomal Doxorubicin (PLD) (2.5 mg/kg, IV, weekly) | Stabilized tumor growth.[9] | [9] |

| Athymic Nude Mice | OC-PDX (HOC513) | 75 mg/kg, oral, BID, 5 days on/2 off | Olaparib (100 mg/kg, oral, 5 days on/2 off) | Delayed disease progression.[9] | [9] |

| Xenograft Model | BT474c ER+ Breast Cancer | 37.5 mg/kg, oral, BID | Liposomal Doxorubicin (2.5 mg/kg, weekly) | Induced tumor regressions.[4] | [4] |

| PDX Model | Triple-Negative Breast Cancer | 37.5 mg/kg, oral, BID | Liposomal Doxorubicin (2.5 mg/kg, weekly) | Induced tumor regressions.[4] | [4] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of AZD-7648 in a mouse xenograft model.

Caption: General workflow for in vivo AZD-7648 efficacy studies.

Protocol 1: AZD-7648 in Combination with Radiotherapy in a Syngeneic Mouse Model

This protocol is based on studies using MC38 and CT26 syngeneic models.[5][6]

1. Animal Model and Tumor Implantation:

- Use C57BL/6 mice for MC38 tumor cells or Balb/c mice for CT26 tumor cells.

- Subcutaneously inject a suspension of tumor cells into the flank of the mice.

- Allow tumors to grow to a palpable size before starting treatment.

2. Drug Preparation and Administration:

- Prepare AZD-7648 by resuspending it in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80.[5][9]

- Administer AZD-7648 orally at a dose of 75 mg/kg.[5][6]

- Dosing should occur 1 to 2 hours before irradiation.[5][6]

3. Radiotherapy:

- Anesthetize the mice before irradiation.

- Deliver a targeted dose of 2Gy of X-ray irradiation to the tumor.[5]

- Repeat the combination treatment daily for 5 consecutive days.[5][6]

4. Monitoring and Endpoint:

- Measure tumor volume and mouse body weight regularly throughout the study.

- The study endpoint is typically defined by a maximum tumor volume or signs of morbidity.[5][6]

- At the endpoint, tumors can be harvested for pharmacodynamic analysis, such as immunohistochemistry for pDNA-PKcs and γH2AX.[1]

Protocol 2: AZD-7648 in Combination with Olaparib in a Xenograft Mouse Model

This protocol is based on studies using patient-derived ovarian cancer xenografts (OC-PDX).[9]

1. Animal Model and Tumor Implantation:

- Use athymic nude mice.

- Implant tumor fragments from patient-derived xenografts subcutaneously.

- When tumors reach a specified volume, randomize the mice into treatment groups.[9]

2. Drug Preparation and Administration:

- Formulate AZD-7648 in 0.5% HPMC and 0.1% Tween-80 for oral administration.[9]

- Dose AZD-7648 at 75 mg/kg twice daily (morning and evening doses given 8 hours apart) for 5 consecutive days, followed by 2 days off.[9]

- Formulate olaparib in 10% DMSO and 30% Kleptose (HP-β-CD) for oral administration.[9]

- Administer olaparib at 100 mg/kg once daily, 1 hour after the morning dose of AZD-7648, following the same 5 days on/2 days off schedule.[9]

3. Monitoring and Endpoint:

- Monitor tumor burden and animal well-being throughout the study.

- Treatments can last for several weeks.[9]

- At specified time points or at the end of the study, plasma and tumor samples can be collected for pharmacokinetic and pharmacodynamic analyses.[9]

Conclusion

AZD-7648 has demonstrated significant potential as a sensitizer for radiotherapy and chemotherapy in a variety of preclinical mouse models. The optimal in vivo dosing of AZD-7648 is dependent on the combination agent, the tumor model, and the experimental design. The data and protocols provided here offer a foundation for researchers to design robust in vivo studies to further explore the therapeutic potential of this promising DNA-PK inhibitor. Careful consideration of the dosing schedule and timing of administration in relation to the combination therapy is crucial for maximizing efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. AZD-7648 | DNA-PK inhibitor | CAS 2230820-11-6 | Buy AZD7648 from Supplier InvivoChem [invivochem.com]

- 5. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. e-century.us [e-century.us]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for AZD-7648 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AZD-7648, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), in a variety of cell culture experiments. The following sections detail its mechanism of action, recommended working concentrations, and detailed protocols for key in vitro assays.

Mechanism of Action

AZD-7648 is an orally bioavailable, ATP-competitive inhibitor of the catalytic subunit of DNA-PK.[1] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3][4] By inhibiting DNA-PK, AZD-7648 effectively blocks the NHEJ pathway.[1][5] This inhibition prevents the repair of DSBs, which can be induced by ionizing radiation or certain chemotherapeutic agents.[1] Consequently, AZD-7648 can sensitize cancer cells to these treatments, leading to increased cytotoxicity and tumor cell death.[6] Furthermore, in tumor cells with existing defects in other DNA repair pathways, AZD-7648 may be effective as a monotherapy.[1] The inhibition of NHEJ by AZD-7648 can also shift the DNA repair mechanism towards the more precise homology-directed repair (HDR) pathway, which has implications for gene editing applications.[5]

Below is a diagram illustrating the signaling pathway affected by AZD-7648.

Caption: Signaling pathway of AZD-7648 in the inhibition of DNA-PKcs.

Recommended AZD-7648 Concentrations

The optimal concentration of AZD-7648 will vary depending on the cell line, experimental endpoint, and treatment duration. Below is a summary of reported effective concentrations and IC50 values from various studies.

| Parameter | Value | Cell Line / System | Notes | Reference |

| Biochemical IC50 | 0.6 nM | Cell-free assay | Potent inhibitor of DNA-PK. | [4][7][8] |

| Cellular IC50 | 91 nM | A549 (NSCLC) | Inhibition of IR-induced DNA-PK S2056 autophosphorylation. | [2] |

| Cellular IC50 | 92 nM | A549 (NSCLC) | Inhibition of IR-induced DNA-PK S2056 autophosphorylation. | [7] |

| Effective Concentration | ≥1 µM | A549 (NSCLC) | In combination with 2Gy IR for 48 hours, leads to G2/M arrest, increased micronuclei formation, and DNA damage foci. | [7] |

| Effective Concentration | 10 µM | HeLa | 1-hour treatment. | [7] |

| Effective Concentration | 100 nM - 1 µM | MC38 | In combination with IR for radiosensitization in clonogenic survival assays. | [6][9] |

| IC50 (Cell Viability) | 85.5 µM (72h) | HEL (AML) | Monotherapy. | [3] |

| IC50 (Cell Viability) | 97.7 µM (48h) | HEL (AML) | Monotherapy. | [3] |

| IC50 (Cell Viability) | 150-200 µM (24h) | HEL (AML) | Monotherapy. | [3] |

| Effective Concentration | 10-200 µM | CML and AML cell lines | Monotherapy, dose- and time-dependent decrease in cell viability. | [3][4] |

| Effective Concentration | 0.01 - 0.1 µM | Hep3B | For radiosensitivity testing in colony forming assays. | |

| Effective Concentration | 1 µM | HCT-116, A549, FaDu, SiHa | In combination with etoposide for 24 hours in clonogenic survival assays. | [10] |

| Concentration Range | 0-30 µM | A549, OAW42 | For Western blot analysis and cell cycle analysis. | [8] |

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving AZD-7648.

Protocol 1: Preparation of AZD-7648 Stock Solution

-

Reconstitution: AZD-7648 is typically supplied as a powder. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared.[6]

-

Solubility: The solubility in DMSO is reported to be between 6 mg/mL (~15.77 mM) and 9 mg/mL (~23.65 mM).[7] Ensure the powder is completely dissolved. Gentle warming or vortexing may be required.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 3 years for the powder).[7]

Protocol 2: Cell Viability Assay (e.g., MTT or WST-1)

This protocol is adapted from methodologies used for assessing the cytotoxic effects of AZD-7648.[3][11]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of AZD-7648 in complete culture medium. The concentration range should be selected based on the expected IC50 values (e.g., 10 µM to 200 µM for leukemia cell lines as a starting point).[3][4] Remove the old medium from the wells and add the medium containing different concentrations of AZD-7648. Include a vehicle control (DMSO) at the same final concentration as in the highest AZD-7648 treatment.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Assay:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.

-

For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.[11]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.

Protocol 3: Clonogenic Survival Assay for Radiosensitization

This protocol is designed to assess the ability of AZD-7648 to sensitize cells to ionizing radiation (IR).[6][11][10]

-

Cell Seeding: Plate cells at varying densities (e.g., 200, 400, 800, 1600, 3200 cells/well) in 6-well plates and allow them to attach overnight.[6]

-

Pre-treatment: Treat the cells with the desired concentration of AZD-7648 (e.g., 100 nM or 1 µM) or vehicle control (DMSO) for 1 hour prior to irradiation.[6][10]

-

Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: After irradiation, replace the medium with fresh medium (with or without AZD-7648 depending on the experimental design) and incubate for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with a solution of methanol and acetic acid, then stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Analysis: Calculate the surviving fraction for each treatment condition and plot the data to generate survival curves.

Protocol 4: Western Blotting for DNA Damage Markers

This protocol is for detecting changes in protein expression and phosphorylation related to the DNA damage response.

-

Cell Treatment: Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency. Treat the cells with AZD-7648 at the desired concentration and for the specified time. If investigating radiosensitization, irradiate the cells after AZD-7648 pre-treatment.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against phospho-H2AX (γH2AX), phospho-DNA-PKcs (S2056), cleaved PARP, and activated caspase-3.[3] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Below is a diagram illustrating a general experimental workflow for using AZD-7648 in cell culture.

Caption: A general experimental workflow for using AZD-7648.

References

- 1. Azd-7648 | C18H20N8O2 | CID 135151360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment | Explore Technologies [techfinder.stanford.edu]

- 6. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. e-century.us [e-century.us]

AZD-7648: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

AZD-7648 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] Its ability to sensitize cancer cells to radiation and certain chemotherapies makes it a compound of significant interest in oncology research.[1][3] This document provides detailed application notes and protocols for the solubility and preparation of AZD-7648 for laboratory use.

Physicochemical Properties and Solubility

AZD-7648 is an orally bioavailable compound.[2][4] For laboratory purposes, it is typically supplied as a powder.

Table 1: Solubility of AZD-7648 in Common Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 5.83 - 9 | 15.33 - 23.65 | Hygroscopic DMSO can reduce solubility; use fresh solvent.[4][5] Warming and sonication may be required.[4] |

| Ethanol | 3 | - | |

| Water | Insoluble | - | |

| 0.5% HPMC + 0.1% Tween-80 | - | - | Used for in vivo oral dosing formulations.[3] |

Note: The molecular weight of AZD-7648 is 380.41 g/mol . Batch-specific molecular weights may vary, affecting the solvent volumes required for preparing stock solutions.

Preparation of Stock Solutions

For in vitro and in vivo experiments, a concentrated stock solution of AZD-7648 is typically prepared in DMSO.

Protocol 1: Preparation of a 10 mM AZD-7648 Stock Solution in DMSO

Materials:

-

AZD-7648 powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass of AZD-7648 for the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution, 3.804 mg of AZD-7648 is needed.

-

Weigh the calculated amount of AZD-7648 powder and place it in a sterile vial.

-

Add the appropriate volume of fresh, anhydrous DMSO to the vial.

-

Vortex the solution thoroughly to dissolve the compound. If necessary, briefly sonicate or warm the solution to 60°C to aid dissolution.[4]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for up to 3 years (as a powder) or at -80°C in solvent for up to 1 year.[5]

In Vitro Experimental Protocols

AZD-7648 is used in cell-based assays to study its effects on DNA damage repair, cell cycle, and apoptosis, often in combination with radiation or other DNA-damaging agents.

Protocol 2: General Protocol for In Vitro Treatment of Cell Lines

Materials:

-

Complete cell culture medium

-

AZD-7648 stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight.

-

Prepare the desired final concentrations of AZD-7648 by diluting the stock solution in a complete cell culture medium. Typical final concentrations range from 100 nM to 10 µM.[3][5] It is crucial to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest AZD-7648 concentration).

-

Remove the old medium from the cells and wash once with PBS.

-

Add the medium containing the desired concentration of AZD-7648 or the vehicle control to the cells.

-

Incubate the cells for the desired treatment duration. For example, a 1-hour pre-treatment is often used before inducing DNA damage.[5]

-

Following incubation, proceed with downstream assays such as cell viability assays, clonogenic survival assays, western blotting for DNA damage markers (e.g., γH2AX, p-DNA-PK), or cell cycle analysis.[3][5]

In Vivo Experimental Protocols

For in vivo studies, AZD-7648 is typically administered orally.

Protocol 3: Preparation and Administration of AZD-7648 for In Vivo Studies

Materials:

-

AZD-7648 powder

-

Vehicle solution: 0.5% hydroxypropyl methylcellulose (HPMC) + 0.1% Tween-80 in sterile water[3]

-

Homogenizer or sonicator

-

Oral gavage needles

Procedure:

-

Calculate the required amount of AZD-7648 based on the desired dose (e.g., 75 mg/kg) and the weight of the animals.[3]

-

Prepare the vehicle solution of 0.5% HPMC and 0.1% Tween-80 in sterile water.

-

Suspend the calculated amount of AZD-7648 powder in the vehicle solution.

-

Homogenize or sonicate the suspension to ensure it is uniform before administration.

-

Administer the AZD-7648 suspension to the animals via oral gavage. For studies involving radiotherapy, AZD-7648 is often administered 1 to 2 hours before irradiation.[3][6]

-

Monitor the animals for any adverse effects and proceed with the experimental timeline.

Signaling Pathway and Experimental Workflow Diagrams

Caption: AZD-7648 inhibits the DNA-PKcs in the NHEJ pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Synergistic Application of AZD-7648 and Olaparib in Ovarian Cancer Models

Introduction